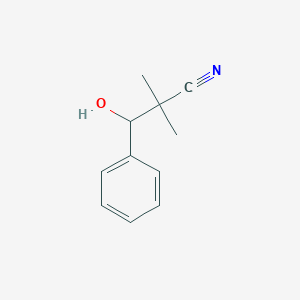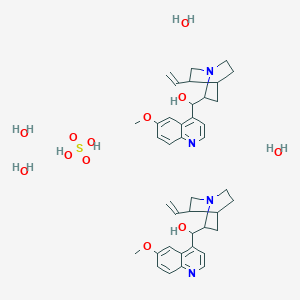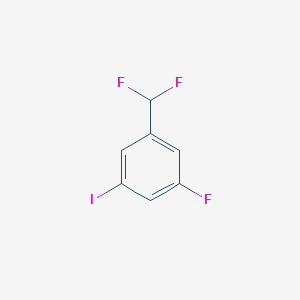
3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile is an organic compound characterized by a hydroxyl group, a nitrile group, and a phenyl group attached to a central carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 2,2-dimethyl-3-phenylpropanenitrile with a suitable oxidizing agent to introduce the hydroxyl group. The reaction conditions typically include:
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Solvents: Organic solvents like dichloromethane or acetonitrile.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. This ensures consistent product quality and efficient use of reagents. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming 3-oxo-2,2-dimethyl-3-phenylpropanenitrile.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-Oxo-2,2-dimethyl-3-phenylpropanenitrile.
Reduction: 3-Hydroxy-2,2-dimethyl-3-phenylpropanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Materials Science: Used in the design of novel materials with unique properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2,2-dimethylpropanenitrile: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Hydroxy-3-phenylpropanenitrile: Lacks the dimethyl groups, affecting its steric and electronic characteristics.
2,2-Dimethyl-3-phenylpropanenitrile:
Uniqueness
3-Hydroxy-2,2-dimethyl-3-phenylpropanenitrile is unique due to the combination of its hydroxyl, nitrile, and phenyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
50654-42-7 |
|---|---|
Formule moléculaire |
C11H13NO |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
3-hydroxy-2,2-dimethyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,10,13H,1-2H3 |
Clé InChI |
KRKKSXYOZJKIQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({[(4-ethyl-5-{2-methyl-1-[(phenylcarbonyl)amino]propyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B15155404.png)
![Methyl 3-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B15155416.png)
![N-{[5-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B15155424.png)

![Benzyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate; para-toluene sulfonate](/img/structure/B15155437.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B15155444.png)
![1-(2-Aminocyclohexyl)-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B15155448.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-ethoxybenzyl)piperazine](/img/structure/B15155459.png)
![N-(4-bromophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15155462.png)
![4-benzyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15155474.png)
![N-[3-cyano-6-(propan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B15155476.png)
